5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
The compound 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring multiple functional groups, including methoxy, hydroxy, pyridinyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: Starting with a suitable pyrrole precursor, such as pyrrole-2-carboxylic acid, the core structure can be constructed through cyclization reactions.
Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Stille coupling, using 2,5-dimethoxyphenylboronic acid or its derivatives.
Attachment of the Pyridin-3-ylmethyl Group: This can be done through nucleophilic substitution or alkylation reactions, using pyridin-3-ylmethyl halides.
Incorporation of the Thiophene-2-Carbonyl Group: This step might involve acylation reactions, such as Friedel-Crafts acylation, using thiophene-2-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding: May interact with biological receptors, making it a candidate for drug development.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic agents due to its unique structural features.
Industry
Materials Science: Application in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In receptor binding, it could mimic or block the natural ligand, altering the receptor’s activity. The molecular targets and pathways involved would be specific to the biological system or chemical process .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(furan-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a furan ring instead of thiophene.
5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(benzoyl)-1H-pyrrol-2(5H)-one: Similar structure but with a benzoyl group instead of thiophene-2-carbonyl.
Uniqueness
The presence of the thiophene-2-carbonyl group in 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-15-7-8-17(30-2)16(11-15)20-19(21(26)18-6-4-10-31-18)22(27)23(28)25(20)13-14-5-3-9-24-12-14/h3-12,20,27H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSCVRTXZUEFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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